4-Cyanocinnamic acid

Beschreibung

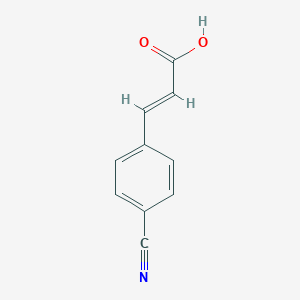

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVZQKYCNGNRBV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277921 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-94-7, 18664-39-6 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18664-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanocinnamic Acid: A Core Technical Guide for Researchers

Introduction: 4-Cyanocinnamic acid is a versatile organic compound with significant applications in biomedical research and analytical chemistry. This technical guide provides an in-depth overview of its fundamental properties, key applications, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, a derivative of cinnamic acid, is characterized by the presence of a cyano group at the para position of the phenyl ring. This substitution significantly influences its chemical and physical properties.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Melting Point | 245-248 °C |

| Boiling Point | 380.4 °C at 760 mmHg |

| Density | 1.26 g/cm³ |

| pKa | 4.13 (Predicted) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and acetone. Slightly soluble in water. |

| CAS Number | 16642-94-7 |

Key Applications in Research and Drug Development

This compound has emerged as a valuable tool in two primary areas: as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as an inhibitor of monocarboxylate transporters (MCTs) in cancer research.

MALDI Mass Spectrometry Matrix

This compound is widely used as a matrix for the analysis of peptides and other small molecules by MALDI mass spectrometry. Its chromophoric nature allows it to efficiently absorb laser energy, facilitating the soft ionization of the analyte with minimal fragmentation.

Experimental Protocol: Preparation of this compound Matrix for MALDI-MS of Peptides

This protocol provides a general guideline for the preparation of a this compound matrix solution and its application for peptide analysis.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water

-

Peptide sample

-

MALDI target plate

Procedure:

-

Matrix Solution Preparation:

-

Prepare a saturated solution of this compound in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. This is achieved by adding an excess of this compound to the solvent mixture and vortexing thoroughly.

-

Centrifuge the solution to pellet any undissolved solid.

-

Carefully transfer the supernatant (the saturated matrix solution) to a new microcentrifuge tube.

-

-

Sample Preparation:

-

Dissolve the peptide sample in 0.1% trifluoroacetic acid in water to a final concentration of 1-10 pmol/µL.

-

-

MALDI Plate Spotting (Dried-Droplet Method):

-

Mix the peptide sample solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix).

-

Pipette 1-2 µL of the mixture onto the MALDI target plate.

-

Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the matrix and the peptide analyte.

-

The plate is now ready for analysis in the MALDI mass spectrometer.

-

Experimental Workflow for MALDI-MS using this compound

Caption: Workflow for peptide analysis using this compound as a MALDI matrix.

Monocarboxylate Transporter (MCT) Inhibitor

This compound is a well-established inhibitor of monocarboxylate transporters, particularly MCT1 and MCT4. These transporters are frequently overexpressed in cancer cells and are responsible for the efflux of lactate, a product of aerobic glycolysis (the Warburg effect). By inhibiting MCTs, this compound blocks lactate transport, leading to intracellular acidification and, ultimately, cell death. This makes it a valuable tool for studying cancer metabolism and a potential lead compound for anticancer drug development.

Signaling Pathway: Inhibition of Lactate Efflux by this compound in Cancer Cells

Caption: Mechanism of this compound-mediated inhibition of MCT1/4 in cancer cells.

Experimental Protocol: Lactate Efflux Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on lactate transport in cancer cells.

Materials:

-

Cancer cell line known to express MCT1 or MCT4 (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Lactate assay kit

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

Procedure:

-

Cell Culture:

-

Culture the cancer cells to approximately 80-90% confluency in appropriate culture vessels.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO alone).

-

-

Sample Collection:

-

Extracellular Lactate: Collect the cell culture medium from each treatment group.

-

Intracellular Lactate:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates.

-

-

-

Lactate Measurement:

-

Measure the lactate concentration in both the extracellular medium and the intracellular lysates using a commercial lactate assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the lactate concentrations to the total protein concentration of the cell lysates.

-

Compare the intracellular and extracellular lactate levels between the control and this compound-treated groups to determine the extent of lactate efflux inhibition.

-

Synthesis of this compound

This compound is typically synthesized via a Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound

Materials:

-

4-Cyanobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-cyanobenzaldehyde and malonic acid in ethanol.

-

Add a catalytic amount of pyridine and piperidine to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Logical Relationship in Knoevenagel Condensation

Caption: Key components in the synthesis of this compound via Knoevenagel condensation.

Conclusion

This compound is a compound of significant interest to the scientific community, with established roles in both advanced analytical techniques and fundamental cancer biology research. Its well-characterized properties and versatile reactivity make it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its core attributes and a practical framework for its application in a laboratory setting. Further exploration of its derivatives and novel applications is an active area of research with the potential for new discoveries.

An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid for Research Applications

Abstract: 4-Cyanocinnamic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of more complex organic structures and as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1] Its structure, featuring a carboxylic acid, a cyano group, and an alkene, provides a versatile scaffold for various chemical transformations.[1] This document provides an in-depth technical guide on the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data on reaction efficiencies, and visual workflows to aid in laboratory application.

Introduction

This compound (3-(4-Cyanophenyl)acrylic acid) is a cinnamic acid derivative with the chemical formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[2][3] It serves as a crucial building block in organic synthesis and has applications in material science and biochemical research. The selection of a synthetic method depends on factors such as desired yield, purity requirements, available starting materials, and environmental considerations. This guide focuses on the most prevalent and effective methods for its preparation: the Knoevenagel Condensation, the Heck Reaction, and the Wittig Reaction.

General Laboratory Workflow

The synthesis, purification, and characterization of this compound follow a standard workflow in a chemical research setting. The process begins with the selection of a synthetic route, followed by the reaction, isolation of the crude product, purification, and finally, characterization to confirm its identity and purity.

Caption: General workflow for the synthesis and analysis of this compound.

Knoevenagel Condensation Route

The Knoevenagel condensation is a widely used and reliable method for synthesizing cinnamic acids and their derivatives.[4] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[5][6] For this compound, this involves the reaction of 4-cyanobenzaldehyde with malonic acid.[1]

Caption: Logical flow of the Knoevenagel condensation for this compound synthesis.

Experimental Protocol (Knoevenagel Condensation)

The following protocol is adapted from established literature procedures.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanobenzaldehyde (0.2 mol) and malonic acid (0.3 mol) in pyridine (80 mL) at room temperature.

-

Catalyst Addition: Add piperidine (approximately 30 drops) to the solution.

-

Reaction: Heat the mixture with stirring in an oil bath at approximately 100°C for 4 hours.

-

Workup and Precipitation: After the reaction is complete, allow the solution to cool slightly and pour it slowly into a beaker containing dilute hydrochloric acid (250 mL HCl in 250 g of water). A white precipitate will form.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid first with dilute hydrochloric acid and then with water to remove residual pyridine and other impurities.

-

Purification: Recrystallize the crude product from glacial acetic acid to obtain pure this compound.

Quantitative Data (Knoevenagel Condensation)

The Knoevenagel condensation offers high yields and purity. Alternative "green chemistry" approaches aim to replace the carcinogenic pyridine with more benign catalysts and solvents.[4]

| Reactants | Catalyst/Solvent System | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4-Cyanobenzaldehyde, Malonic Acid | Pyridine, Piperidine | 100 | 4 | 75-85* | >95 (after recrystallization) | [5][7] |

| Substituted Aldehydes, Malonic Acid | Triethylamine (TEA), Toluene | Reflux | 3-5 | 80-90 | >99 | [4] |

| Aromatic Aldehydes, Malonic Acid | DABCO (10 mol%) | 80 | 1.5-2.5 | 90-96 | N/A | [8] |

| Aromatic Aldehydes, Malonic Acid | TBAB, K₂CO₃, Water (Microwave) | N/A | 2-3 min | 88-96 | High Purity | [9] |

Yield for general cinnamic acid synthesis, specific yield for 4-cyano derivative expected to be in this range.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.[10] For the synthesis of this compound, this typically involves reacting 4-bromobenzonitrile or 4-iodobenzonitrile with acrylic acid.[11][12]

Experimental Protocol (Heck Reaction - Green Approach)

This protocol is based on a green chemistry approach using water as the solvent.[13]

-

Reaction Setup: To a reaction vessel, add 4-iodobenzonitrile (1.0 mmol), acrylic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂).

-

Solvent: Add water (5-10 mL) as the reaction solvent.

-

Reaction: Heat the mixture at 80-100°C with vigorous stirring for 4-12 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of ~2 to precipitate the product and dissolve the base.

-

Isolation and Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol/water to yield pure this compound.

Quantitative Data (Heck Reaction)

The Heck reaction's efficiency can be influenced by the choice of catalyst, base, and solvent.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Iodoacetophenone | Acrylic Acid | Pd(0) | Na₂CO₃ | Water | Reflux | ~70-80 | [13] |

| Aryl Halides | Acrylic Acid Derivatives | Solid-Supported Pd(II) | KOH | Varies | 35-110 | Good to Excellent | [12] |

| Aryl Halides | Methyl Acrylate | Pd-Nanoparticles | Triethylamine | NMP | N/A | Good Yield |

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[14] It utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a C=C double bond.[15] To synthesize this compound, 4-cyanobenzaldehyde is reacted with an ylide such as (alkoxycarbonylmethylidene)triphenylphosphorane, followed by hydrolysis of the resulting ester. A one-pot olefination-hydrolysis procedure simplifies this process.[16][17]

Experimental Protocol (One-Pot Wittig Olefination-Hydrolysis)

This protocol is adapted from procedures for synthesizing substituted cinnamic acids in a one-pot reaction.[16][17]

-

Reaction Setup: In a flask, suspend (ethoxycarbonylmethylidene)triphenylphosphorane (1.1 mmol) and 4-cyanobenzaldehyde (1.0 mmol) in an aqueous sodium hydroxide solution (e.g., 10% w/w, 20 mL).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for several hours. The reaction first forms the ethyl ester of this compound, which is then hydrolyzed in situ to the sodium salt of the acid.

-

Workup (Triphenylphosphine Oxide Removal): Upon completion, cool the mixture and filter to remove the precipitated triphenylphosphine oxide byproduct.

-

Precipitation and Isolation: Transfer the aqueous filtrate to a beaker and acidify with cold, dilute hydrochloric acid until the pH is strongly acidic (pH 1-2).

-

Purification: The this compound will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water, and dry. Recrystallization may be performed if necessary.

Quantitative Data (Wittig Reaction)

The one-pot Wittig-hydrolysis method is often efficient and avoids the need to isolate the intermediate ester.

| Aldehyde | Ylide | Solvent/Base | Conditions | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | Ethoxymethylidenetriphenylphosphorane | 10% aq. NaOH | In situ hydrolysis | 74 | [17] |

| 3,4-Dimethoxybenzaldehyde | Ethoxymethylidenetriphenylphosphorane | 10% aq. NaOH | In situ hydrolysis | 96 | [17] |

| Benzaldehydes | Alkoxycarbonylmethylidenetriphenylphosphoranes | 10% aq. NaOH | In situ hydrolysis | Generally High | [16] |

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The Knoevenagel condensation is a classic, high-yielding choice with a straightforward protocol, though traditional methods often use hazardous solvents like pyridine.[4][7] The Heck reaction offers a powerful alternative, especially with modern advancements allowing for the use of greener solvents like water.[13] The Wittig reaction , particularly in its one-pot olefination-hydrolysis variant, provides an elegant and efficient route that simplifies the workup procedure by facilitating easy removal of the primary byproduct.[16] The optimal choice of synthesis will depend on the specific needs of the research, balancing factors of yield, purity, cost, safety, and environmental impact.

References

- 1. This compound | 18664-39-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 18664-39-6 | FC41613 | Biosynth [biosynth.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 12. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]

- 13. A Microscale Heck Reaction In Water [chemeducator.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Cyanocinnamic Acid: Structure, Analysis, and Applications

This technical guide provides a comprehensive overview of 4-Cyanocinnamic acid, tailored for researchers, scientists, and professionals in drug development. It covers the core chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant role in both analytical chemistry and as a potential therapeutic agent.

Core Chemical Structure and Properties

This compound, also known as 3-(4-cyanophenyl)acrylic acid, is an aromatic compound featuring a cinnamic acid backbone substituted with a nitrile (cyano) group at the para position of the phenyl ring. This structure imparts unique chemical and physical properties, making it a valuable molecule in various scientific applications.

The chemical structure is represented by the SMILES notation N#Cc1ccc(/C=C/C(=O)O)cc1.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | [2] |

| Molecular Weight | 173.17 g/mol | [2][3] |

| CAS Number | 18664-39-6 | [2] |

| Appearance | White to cream crystalline powder | |

| Melting Point | 245-248 °C | [3] |

| Boiling Point | 380.4 ± 25.0 °C (Predicted) | [3] |

| pKa | 4.13 ± 0.10 (Predicted) | [3] |

Note: Some sources may contain conflicting data; the values presented here are from corroborated or predicted sources.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Knoevenagel-Doebner Condensation

A reliable method for synthesizing this compound is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.

Objective: To synthesize this compound from 4-cyanobenzaldehyde and malonic acid.

Materials:

-

4-Cyanobenzaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

Hydrochloric acid (10% aq.)

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-cyanobenzaldehyde and 1.5 equivalents of malonic acid in a minimal amount of pyridine.

-

Add a catalytic amount (0.1 equivalents) of piperidine to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 115 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into an ice-cold solution of 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline product.

Analytical Protocols

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:

-

~3300-2500 cm⁻¹: A broad band corresponding to the O-H stretching of the carboxylic acid group, often showing hydrogen bonding.

-

~2230-2210 cm⁻¹: A sharp, strong peak indicating the C≡N (nitrile) stretching vibration.

-

~1710-1680 cm⁻¹: A strong absorption from the C=O (carbonyl) stretching of the carboxylic acid.

-

~1640-1620 cm⁻¹: A peak corresponding to the C=C stretching of the alkene group.

-

~1600, 1500 cm⁻¹: Absorptions related to the C=C stretching within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the hydrogen environments. Expected signals include: a singlet for the carboxylic acid proton (>12 ppm), two doublets for the vinyl protons (~6.5-7.8 ppm) with a large coupling constant (~16 Hz) characteristic of a trans-alkene, and two doublets in the aromatic region (~7.6-8.0 ppm) for the para-substituted benzene ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the carboxylic carbonyl carbon (~170 ppm), the carbons of the double bond (~120-145 ppm), the aromatic carbons, and the nitrile carbon (~118 ppm).

Mass Spectrometry (MS): The primary application of this compound in analysis is as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, especially for the analysis of peptides and low molecular weight compounds.[4] Its derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro-α-cyanocinnamic acid (Cl-CCA), are also widely used.[5][6][7] The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization process.

Biological Activity and Signaling Pathways

Beyond its role in analytical chemistry, derivatives of cyanocinnamic acid are recognized as potent inhibitors of Monocarboxylate Transporters (MCTs).[8][9] MCTs, particularly MCT1 and MCT4, are crucial for transporting lactate across cell membranes.

In many cancer cells, elevated glycolysis (the Warburg effect) leads to high production of lactate, which must be exported to prevent intracellular acidification and maintain a high glycolytic rate.[10] Inhibiting MCTs with compounds like cyanocinnamic acid derivatives blocks this lactate efflux. The resulting intracellular lactate accumulation disrupts the cell's pH balance and metabolic processes, ultimately leading to reduced cancer cell proliferation and survival.[4][5][10] This makes MCT inhibition a promising strategy in cancer therapy.

References

- 1. This compound | 18664-39-6 | FC41613 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 18664-39-6 [amp.chemicalbook.com]

- 4. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 16642-94-7 [chemicalbook.com]

- 7. 4-Acetoxycinnamic acid, predominantly trans, 98+% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. explorationpub.com [explorationpub.com]

The Genesis and Scientific Journey of 4-Cyanocinnamic Acid: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of 4-Cyanocinnamic acid. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough exploration of its synthesis, its pivotal role as a MALDI matrix, and its significant impact as a monocarboxylate transporter inhibitor.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its synthesis is intrinsically linked to the development of the Knoevenagel condensation reaction in the late 19th century. This reaction, a cornerstone of organic chemistry, involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. The synthesis of various cinnamic acid derivatives became feasible through this method, and it is highly probable that this compound was first prepared using a variation of this classical reaction, likely in the late 19th or early 20th century, following the elucidation of the Knoevenagel condensation.

The compound gained significant prominence in the scientific community much later with the advent of two key technologies: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and the growing interest in cancer metabolism. Its utility as a matix for MALDI-MS was a notable development, but its role as an inhibitor of monocarboxylate transporters (MCTs) has opened up new avenues for research, particularly in oncology.

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Knoevenagel condensation .

Experimental Protocol: Knoevenagel Condensation for this compound

Objective: To synthesize this compound from 4-cyanobenzaldehyde and malonic acid.

Materials:

-

4-cyanobenzaldehyde

-

Malonic acid

-

Pyridine (as a base and solvent)

-

Piperidine (as a catalyst)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde and a molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by slowly adding dilute hydrochloric acid until the product precipitates out.

-

Collect the crude this compound by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram of Synthesis Workflow:

An In-depth Technical Guide to 4-Cyanocinnamic Acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-cyanocinnamic acid (CAS 18664-39-6), a compound of interest in various research and development fields. Due to the limited availability of specific quantitative data for this compound, this document also leverages information on the closely related compounds, cinnamic acid and α-cyano-4-hydroxycinnamic acid, to provide a thorough understanding of its expected physicochemical properties. This guide includes tabulated solubility data, detailed experimental protocols for solubility and stability determination, and visualizations of relevant biological pathways.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₀H₇NO₂, is a derivative of cinnamic acid containing a nitrile group at the fourth position of the phenyl ring. It is a solid at room temperature and is sparingly soluble in water[1]. The trans (E) isomer is generally the more stable configuration[2].

| Property | Value | Reference |

| CAS Number | 18664-39-6 | [2] |

| Molecular Formula | C₁₀H₇NO₂ | [2] |

| Molecular Weight | 173.17 g/mol | [2] |

| Appearance | Solid, Powder | [3] |

| Melting Point | 245-248°C | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure and information on related compounds, a general solubility profile can be inferred.

Qualitative Solubility

This compound is described as being sparingly soluble in water[1] and soluble in organic solvents such as ethanol and dimethylformamide (DMF)[3].

Quantitative Solubility of Related Compounds

To provide a more quantitative perspective, the following table summarizes the solubility of the closely related compound, α-cyano-4-hydroxycinnamic acid (CAS 28166-41-8), in various solvents. It is important to note that the additional hydroxyl group in α-cyano-4-hydroxycinnamic acid is expected to influence its solubility profile, likely increasing its polarity and potential for hydrogen bonding compared to this compound.

| Solvent | Solubility of α-cyano-4-hydroxycinnamic acid | Reference |

| Methanol | ~10 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Aqueous Buffers | Sparingly soluble | [5] |

The solubility of the parent compound, trans-cinnamic acid, has been studied more extensively and can offer insights into the pH-dependent solubility of its derivatives. The solubility of carboxylic acids like cinnamic acid derivatives is expected to increase with pH due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. Key aspects of its stability include its response to light, temperature, and pH.

Photostability

Cinnamic acid and its derivatives are known to undergo trans-cis isomerization upon exposure to UV light. It is also reported that this compound can undergo photochemical reactions in the solid state, potentially leading to dimerization[2]. Therefore, it is recommended to protect this compound and its solutions from light.

Thermal Stability

The melting point of this compound is in the range of 245-248°C, suggesting good thermal stability at ambient and moderately elevated temperatures[3]. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

pH Stability

The stability of this compound in aqueous solutions is expected to be pH-dependent. The ester linkage in cinnamic acid derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although the cinnamic acid backbone itself is relatively stable. For α-cyano-4-hydroxycinnamic acid, it is recommended not to store aqueous solutions for more than one day, suggesting limited stability in aqueous environments[5].

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility of this compound in the aqueous buffer based on the measured concentration and the dilution factor.

Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is crucial for assessing the degradation of this compound under various stress conditions.

Objective: To evaluate the stability of this compound in solution under specific conditions (e.g., pH, temperature, light).

Materials:

-

This compound

-

Solvents for solution preparation (e.g., acetonitrile, water)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Aliquot the stock solution into several vials.

-

Subject the vials to different stress conditions:

-

Hydrolytic stability: Adjust the pH of the solutions to acidic, neutral, and basic levels and store them at a specific temperature.

-

Thermal stability: Store the solutions at elevated temperatures (e.g., 40°C, 60°C) and protected from light.

-

Photostability: Expose the solutions to a controlled light source as per ICH guidelines.

-

-

At specified time points, withdraw samples from each vial.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

-

Calculate the degradation rate and identify the degradation pathways under each stress condition.

Biological Interactions and Signaling Pathways

While specific signaling pathway interactions for this compound are not well-documented, its close analog, α-cyano-4-hydroxycinnamic acid, is a known inhibitor of monocarboxylate transporters (MCTs), particularly MCT1[5]. MCTs are crucial for the transport of monocarboxylates like lactate and pyruvate across cell membranes. Inhibition of MCT1 can impact cellular metabolism and is being explored as a therapeutic strategy in cancer. The following diagrams illustrate key signaling pathways that are known to regulate or be influenced by MCT1 activity.

Wnt/β-Catenin Signaling Pathway and MCT1 Regulation

The canonical Wnt/β-catenin signaling pathway has been shown to upregulate the expression of MCT1 on the plasma membrane of brain endothelial cells[6][7]. This regulation occurs by reducing the ubiquitination and subsequent degradation of the MCT1 protein[6].

Caption: Wnt signaling pathway leading to increased MCT1 expression.

Experimental Workflow for Solubility Determination

The following diagram outlines the typical workflow for determining the aqueous solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Shake-flask method workflow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data for this compound is limited, a general understanding of its properties can be derived from its chemical structure and data from related compounds. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability of this compound in their specific applications. The visualization of the MCT1-related signaling pathway provides context for its potential biological activity. Further research is warranted to fully characterize the physicochemical properties of this compound to support its development in various scientific and industrial fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18664-39-6 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Regulation of Monocarboxylic Acid Transporter 1 Trafficking by the Canonical Wnt/β-Catenin Pathway in Rat Brain Endothelial Cells Requires Cross-talk with Notch Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of 4-Cyanocinnamic Acid as a MALDI Matrix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles underpinning the function of α-Cyano-4-hydroxycinnamic acid (CHCA) as a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. CHCA is a cornerstone matrix for the analysis of peptides and proteins, particularly those with a molecular weight of less than 10 kDa. Its efficacy is rooted in a combination of specific physicochemical properties and a well-understood, though complex, ionization mechanism.

Physicochemical Properties of 4-Cyanocinnamic Acid

The suitability of CHCA as a MALDI matrix is directly attributable to its molecular structure and resulting physical and chemical characteristics. The key properties are summarized in the table below.

| Property | Value / Description | Significance in MALDI |

| Molecular Formula | C₁₀H₇NO₃ | Influences molecular weight and elemental composition. |

| Molecular Weight | 189.17 g/mol | A low molecular weight is crucial to avoid interference in the lower mass range of the spectrum. |

| UV Absorption Maxima | Strong absorption at 337 nm and 355 nm | Enables efficient energy absorption from common nitrogen and Nd:YAG lasers used in MALDI instruments.[1] |

| Molar Absorptivity | ε(337 nm) = 17,600 L mol⁻¹ cm⁻¹ ε(355 nm) = 7,100 L mol⁻¹ cm⁻¹ | The high molar absorptivity at these wavelengths ensures that the laser energy is primarily absorbed by the matrix, protecting the analyte from direct laser-induced fragmentation.[1] |

| Proton Affinity | A critical parameter, though a precise experimental value is not readily available in the literature. It is lower than that of many common analytes (e.g., peptides). | The matrix must have a suitable proton affinity to efficiently donate a proton to the analyte in the gas phase, facilitating its ionization. |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile, ethanol) and aqueous/organic mixtures. | Allows for facile preparation of homogenous matrix/analyte solutions for sample spotting. |

| Crystal Structure | Forms fine, uniform crystals upon solvent evaporation. | Promotes the co-crystallization of the analyte within the matrix, which is essential for efficient desorption and ionization. |

The MALDI Ionization Mechanism with CHCA

The ionization of an analyte using a CHCA matrix in MALDI is a multi-step process that can be broadly categorized into desorption and ionization. The currently accepted model points towards a gas-phase chemical ionization mechanism.

-

Laser Irradiation and Desorption: A pulsed laser beam, typically at 337 nm or 355 nm, irradiates the solid crystalline sample spot. The high concentration of CHCA ensures that it absorbs the vast majority of the laser energy. This rapid energy deposition leads to the sublimation of a small volume of the matrix, carrying the embedded analyte molecules into the gas phase. This process is often described as a "soft" desorption, as it minimizes the fragmentation of the analyte.

-

Ionization in the Gas Phase: In the dense plume of desorbed material, a series of chemical reactions occur. The primary ionization event is the formation of protonated matrix molecules, [CHCA+H]⁺. These protonated matrix molecules then act as chemical ionization agents, transferring a proton to the analyte molecules (A) in the gas phase, provided the analyte has a higher proton affinity than the matrix.

[CHCA+H]⁺ + A → CHCA + [A+H]⁺

Additionally, the formation of alkali metal adducts of the matrix, such as [CHCA+Na]⁺, can occur. These adducts can exist in equilibrium with protonated salt ions, [{CHCA − H + Na}H]⁺, which can also act as proton donors to the analyte.

The Critical Role of Co-crystallization

For the MALDI process to be successful, the analyte must be effectively incorporated into the growing matrix crystals during sample preparation. This co-crystallization is crucial for several reasons:

-

Analyte Isolation: It ensures that individual analyte molecules are surrounded by a vast excess of matrix molecules, preventing analyte aggregation and promoting efficient energy transfer.

-

Soft Desorption: The matrix lattice absorbs the bulk of the laser energy, leading to a gentle sublimation process that lifts the analyte into the gas phase with minimal fragmentation.

-

Homogeneous Sample Spot: A uniform co-crystallization leads to a more homogeneous sample spot, resulting in better shot-to-shot reproducibility and more reliable data.

The chemical structure of CHCA, with its carboxylic acid and hydroxyl groups, facilitates hydrogen bonding and other non-covalent interactions with peptides and other analytes, promoting effective co-crystallization.

Experimental Protocols

Precise and consistent experimental protocols are paramount for achieving high-quality MALDI-MS data with CHCA. Below are representative methodologies for the analysis of peptides.

Materials and Reagents

-

α-Cyano-4-hydroxycinnamic acid (CHCA), high purity

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), sequencing grade

-

Ultrapure water

-

Analyte sample (e.g., peptide digest)

Matrix Solution Preparation

A saturated or near-saturated solution of CHCA is typically used. A common stock solution is prepared as follows:

-

Weigh out 10 mg of CHCA.

-

Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid.

-

Vortex thoroughly to ensure complete dissolution. The solution should be prepared fresh daily for optimal performance.

Analyte-to-Matrix Ratio and Sample Spotting

The optimal analyte-to-matrix molar ratio is typically in the range of 1:1,000 to 1:10,000. This ensures a vast excess of the matrix.

Dried-Droplet Method:

-

Mix the analyte solution and the CHCA matrix solution in a 1:1 volume ratio. The final analyte concentration in the mixture should be in the low femtomole to low picomole per microliter range.

-

Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air dry at room temperature. This will result in the formation of a crystalline spot.

Thin-Layer Method:

-

Deposit a small volume (e.g., 0.5 µL) of a dilute CHCA solution (e.g., 1-2 mg/mL in acetone) onto the MALDI target and allow it to dry quickly, forming a thin layer of fine crystals.

-

Deposit a small volume (e.g., 0.5 µL) of the analyte solution onto the pre-formed matrix layer.

-

Allow the analyte droplet to air dry.

The thin-layer method can sometimes provide more homogeneous crystallization and improved sensitivity.

Typical Experimental Parameters

| Parameter | Typical Value / Range | Rationale |

| Laser Type | Nitrogen laser or Nd:YAG | Provides UV wavelengths (337 nm or 355 nm) that are strongly absorbed by CHCA. |

| Analyte Concentration | 10 fmol/µL to 10 pmol/µL | A balance between sufficient signal and avoiding detector saturation. |

| Matrix Concentration | 5 - 10 mg/mL | Ensures a sufficient excess of matrix for optimal co-crystallization and energy absorption. |

| Analyte:Matrix Molar Ratio | 1:1,000 - 1:10,000 | Critical for isolating analyte molecules and ensuring efficient energy transfer from the matrix. |

| Sample Volume | 0.5 - 1.0 µL | A small volume promotes rapid and uniform crystallization. |

| Solvent System | ACN / H₂O / TFA | A volatile solvent system that dissolves both the matrix and typical analytes (peptides) and promotes good crystal formation. |

Logical Workflow for MALDI-MS using CHCA

The following diagram illustrates the logical workflow for a typical MALDI-MS experiment involving CHCA for peptide analysis.

Conclusion

This compound remains a robust and versatile matrix for MALDI-MS analysis due to its favorable physicochemical properties that align perfectly with the theoretical requirements of the technique. Its strong UV absorption, ability to form uniform co-crystals with analytes, and its role as an efficient proton donor in the gas phase are the core principles that enable the sensitive and reproducible analysis of a wide range of molecules, particularly peptides. A thorough understanding of these principles, coupled with meticulous experimental technique, is essential for researchers, scientists, and drug development professionals to harness the full analytical power of MALDI-MS.

References

An In-depth Technical Guide to 4-Cyanocinnamic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyanocinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular attributes of this compound are summarized below, providing a foundational dataset for its use in experimental and developmental contexts.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.171 g/mol | [1] |

| Monoisotopic Mass | 173.047678466 g/mol | [1] |

| Melting Point | 245-248°C | [2] |

| Boiling Point (Predicted) | 380.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.13 ± 0.10 | [2] |

Structural and Synthetic Context

This compound serves as a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid and a nitrile group attached to a cinnamic acid backbone, allows for a variety of chemical transformations. A common synthetic route to related compounds involves the Knoevenagel condensation, which provides a logical framework for understanding its reactivity and potential applications in the synthesis of more complex molecules.

Figure 1. A generalized workflow for the synthesis of cinnamic acid derivatives via the Knoevenagel condensation.

Experimental Protocols

Due to the primary application of this compound as a chemical intermediate, detailed experimental protocols are centered on its synthesis and subsequent use in further chemical reactions. Below is a representative protocol for a Knoevenagel condensation to synthesize a cinnamic acid derivative.

Objective: To synthesize a cinnamic acid derivative from an aromatic aldehyde and an active methylene compound.

Materials:

-

Aromatic aldehyde (e.g., 4-cyanobenzaldehyde)

-

Active methylene compound (e.g., malonic acid)

-

Weak base catalyst (e.g., piperidine or pyridine)

-

Solvent (e.g., ethanol or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Recrystallization solvent

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde and the active methylene compound in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of the weak base to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Isolation: The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration and wash with a cold solvent to remove impurities.

-

Recrystallization: Further purify the product by recrystallization from an appropriate solvent to obtain the pure cinnamic acid derivative.

-

Characterization: Analyze the final product for its purity and identity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

This generalized protocol can be adapted based on the specific substrates and desired scale of the reaction.

Logical Relationships in Application

While direct and extensive signaling pathway involvement for this compound is not widely documented, its utility as a precursor in the synthesis of pharmacologically active molecules is a key aspect of its application. The following diagram illustrates the logical progression from a simple precursor to a potentially bioactive compound.

Figure 2. A logical workflow illustrating the role of this compound in a drug discovery process.

References

Spectroscopic Profile of 4-Cyanocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyanocinnamic acid, a molecule of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presented with clarity and precision to support scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and vinylic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~12.0 - 13.0 | Singlet (broad) | - |

| H-7 (vinylic) | ~7.7 | Doublet | ~16.0 |

| H-2, H-6 (aromatic) | ~7.8 | Doublet | ~8.0 |

| H-3, H-5 (aromatic) | ~7.9 | Doublet | ~8.0 |

| H-8 (vinylic) | ~6.6 | Doublet | ~16.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the distinct carbon atoms in this compound are tabulated below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C-4 (Aromatic) | ~112 |

| C-1 (Aromatic) | ~138 |

| C-2, C-6 (Aromatic) | ~129 |

| C-3, C-5 (Aromatic) | ~133 |

| C-7 (Vinylic) | ~145 |

| C-8 (Vinylic) | ~120 |

| CN (Nitrile) | ~118 |

Note: The assignments are based on typical chemical shift ranges for similar compounds and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its carboxylic acid, nitrile, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2230 | C≡N stretch | Nitrile |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, 1480 | C=C stretch | Aromatic Ring |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Ethanol | ~298 | Not available |

Note: The λmax and molar absorptivity can be influenced by the solvent used for the measurement.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Caption: General workflow for the spectroscopic analysis of this compound.

Potential Research Areas for 4-Cyanocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanocinnamic acid and its derivatives, particularly α-cyano-4-hydroxycinnamic acid (CHCA), are versatile compounds with well-established and emerging applications across various scientific disciplines. Initially recognized for its critical role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, its biological activities, primarily as an inhibitor of monocarboxylate transporters (MCTs), have opened new avenues for therapeutic research, especially in oncology. This technical guide provides an in-depth overview of the current and potential research areas for this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Research Areas

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

This compound, and more commonly its hydroxylated analog α-cyano-4-hydroxycinnamic acid (CHCA), is a cornerstone matrix for the analysis of peptides and other small molecules by MALDI-MS.[1] Its ability to co-crystallize with analytes and absorb laser energy facilitates the "soft" ionization necessary for mass spectrometric analysis of biomolecules.[2]

Potential Research Directions:

-

Development of Novel Matrix Derivatives: Research into derivatives of this compound can lead to matrices with improved performance, such as enhanced sensitivity, reduced background noise, and better co-crystallization properties with a wider range of analytes.

-

Application in Metabolomics and Lipidomics: While established for peptides, exploring the utility of this compound-based matrices for the analysis of small molecule metabolites and lipids is a promising area.

-

Quantitative MALDI-MS: Developing and refining protocols that utilize this compound for quantitative analysis of biomolecules remains a significant area of interest.

Inhibition of Monocarboxylate Transporters (MCTs) in Oncology

A burgeoning area of research is the use of this compound and its derivatives as inhibitors of monocarboxylate transporters, particularly MCT1 and MCT4.[3] These transporters are crucial for the efflux of lactate from glycolytic cancer cells, a key process in maintaining the altered metabolism of tumors known as the Warburg effect.[4] By inhibiting MCTs, these compounds can disrupt cancer cell metabolism, leading to intracellular acidification and cell death.

Potential Research Directions:

-

Development of Potent and Selective MCT Inhibitors: While this compound itself is a relatively weak inhibitor, its scaffold has been extensively used to develop more potent and selective inhibitors of MCT1 and MCT4.[2][5] Further medicinal chemistry efforts can lead to the discovery of drug candidates with improved pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Investigating the synergistic effects of MCT inhibitors with other anticancer agents, such as chemotherapy, radiation therapy, and immunotherapy, is a promising strategy to overcome drug resistance and enhance treatment efficacy.

-

Targeting Tumor Microenvironment: MCTs are not only expressed on cancer cells but also on other cells within the tumor microenvironment. Research into how this compound-based MCT inhibitors modulate the function of immune cells, fibroblasts, and endothelial cells can provide insights into their broader anti-tumor effects.

Quantitative Data: MCT Inhibition

The following table summarizes the inhibitory activity of this compound and its derivatives against MCT1 and MCT4.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| α-Cyano-4-hydroxycinnamic acid (CHC) | MCT1 | >100,000 | - | [4] |

| 2-methoxy-4-N,N-dialkyl cyanocinnamic acids (various derivatives) | MCT1 | 8 - 48 | RBE4 | [1] |

| 2-methoxy-4-N,N-dialkyl cyanocinnamic acids (various derivatives) | MCT4 | 14 - 85 | - | [1] |

| Compound 9 (a 2-methoxy-4-N,N-dialkyl cyanocinnamic acid derivative) | MCT1/4 | - | WiDr, MDA-MB-231 | [2][5] |

| AZD3965 | MCT1 | 1.6 (binding affinity) | - | [6] |

| Syrosingopine | MCT1 | 2500 | HAP1 | [6] |

| Syrosingopine | MCT4 | 40 | HAP1 | [6] |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

Principle: This method involves the base-catalyzed condensation of 4-cyanobenzaldehyde with malonic acid.

Materials:

-

4-cyanobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-cyanobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

MALDI-MS Sample Preparation using α-Cyano-4-hydroxycinnamic Acid (CHCA)

Principle: The analyte is co-crystallized with a large molar excess of the CHCA matrix on a MALDI target plate. Laser irradiation desorbs and ionizes the analyte for mass analysis.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Analyte sample (e.g., peptide digest)

-

MALDI target plate

-

Micropipettes

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of ACN and 0.1% aqueous TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix. The supernatant is the working matrix solution.[7]

-

Analyte Solution Preparation: Dissolve the analyte in a suitable solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1 pmol/µL.

-

Dried-Droplet Method:

-

Mix the analyte solution and the matrix solution in a 1:1 ratio.

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate.

-

Allow the droplet to air dry completely at room temperature, forming a crystalline spot.[8]

-

-

Analysis: Insert the target plate into the MALDI mass spectrometer and acquire the mass spectrum.

Lactate Uptake Assay for MCT Inhibition

Principle: This assay measures the uptake of radiolabeled lactate (e.g., [¹⁴C]-L-lactate) into cells expressing MCTs. The inhibitory effect of a compound is determined by the reduction in lactate uptake in its presence.

Materials:

-

Cell line expressing MCT1 or MCT4 (e.g., RBE4, WiDr, MDA-MB-231)

-

[¹⁴C]-L-lactate

-

Test compound (this compound derivative)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 15-30 minutes).

-

Add [¹⁴C]-L-lactate to the wells and incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

-

Stop the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of lactate uptake at each compound concentration and determine the IC50 value.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Cell culture medium

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[9]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability at each compound concentration and determine the IC50 value.

Emerging Research Areas

Neuroprotective Agents for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of cinnamic acid derivatives.[11] Their antioxidant and anti-inflammatory properties make them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Potential Research Directions:

-

Synthesis and Evaluation of Novel Derivatives: Synthesizing and screening a library of this compound derivatives for their ability to protect neurons from oxidative stress, excitotoxicity, and inflammation.

-

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their neuroprotective effects, including their impact on signaling pathways involved in neuronal survival and death.

-

In Vivo Efficacy Studies: Testing the most promising compounds in animal models of neurodegenerative diseases to evaluate their therapeutic potential.[12]

Advanced Materials and Polymer Chemistry

The rigid structure and reactive functional groups (cyano and carboxylic acid) of this compound make it a potential building block for the synthesis of novel polymers and advanced materials.

Potential Research Directions:

-

Synthesis of High-Performance Polymers: Incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and specific optical or electronic properties.

-

Photoresponsive Materials: The cinnamic acid core is known for its photoreactivity, which can be exploited to create photo-crosslinkable or photo-switchable materials for applications in lithography, data storage, and smart materials.

-

Biocompatible and Biodegradable Polymers: Derivatizing this compound to create monomers for the synthesis of biocompatible and biodegradable polymers for biomedical applications such as drug delivery and tissue engineering.

Targeted Drug Delivery Systems

The ability of this compound derivatives to bind to MCTs can be leveraged for targeted drug delivery to cancer cells that overexpress these transporters.

Potential Research Directions:

-

Conjugation to Nanoparticles: Attaching this compound or its high-affinity derivatives to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to enhance their accumulation in tumors.[13][14]

-

Prodrug Design: Designing prodrugs where a cytotoxic agent is linked to a this compound-based MCT inhibitor. The prodrug would be selectively activated in cancer cells upon binding to and/or internalization via MCTs.

-

Theranostic Agents: Developing theranostic agents that combine the therapeutic properties of MCT inhibition with imaging capabilities by incorporating a reporting moiety (e.g., a fluorescent dye or a radionuclide) into the this compound scaffold.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of MCT inhibition by this compound derivatives.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for MALDI-MS sample preparation.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for further research and development. While their roles in MALDI-MS and as MCT inhibitors are well-recognized, emerging applications in neuroprotection, materials science, and targeted drug delivery offer exciting new frontiers for exploration. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers seeking to advance our understanding and utilization of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 8. 2.8. Sample Preparation for MALDI-MS [bio-protocol.org]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Chapter - Neuroprotective Activities of Cinnamic Acids and their Derivatives | Bentham Science [benthamscience.com]

- 12. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Innovation: A Technical Guide to 4-Cyanocinnamic Acid Safety and Handling

For Researchers, Scientists, and Drug Development Professionals